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Compound of Interest

Compound Name: Tetraallyltin

Cat. No.: B1360086

An In-depth Examination of the NMR, IR, and MS Data for a Versatile Organometallic Reagent

Tetraallyltin [(CH2=CHCH32)4Sn] is a valuable organotin compound utilized in a variety of
chemical syntheses. A thorough understanding of its structural and electronic properties is
crucial for its effective application. This technical guide provides a comprehensive overview of
the spectroscopic data available for tetraallyltin, including Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for
acquiring this type of data are also presented to aid researchers in their own investigations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tetraallyltin in solution.
The following tables summarize the expected and reported chemical shifts and coupling
constants for the *H, 13C, and 1*°Sn nuclei.

'H NMR Data

The proton NMR spectrum of tetraallyltin is characterized by signals corresponding to the allyl
group protons.

Table 1: *H NMR Spectroscopic Data for Tetraallyltin
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Chemical Shift (5, o Coupling Constant
Protons Multiplicity

ppm) (3, Hz)
Sn-CHz- ~1.9-2.1 Doublet J(H-Sn) = 65-70
-CH=CH: ~4.8-5.1 Multiplet
-CH=CH: ~5.7-6.1 Multiplet

Note: Specific data is referenced from Fish and Graddon (1968), though exact values were not
available in the immediate search. The provided values are estimates based on typical ranges
for similar organotin compounds.

*C NMR Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Table 2: 13C NMR Spectroscopic Data for Tetraallyltin

Carbon Chemical Shift (6, ppm)
Sn-CHa- ~15-25

-CH=CH:z ~130 - 140

=CH: ~110-120

Note: No specific experimental 13C NMR data for tetraallyltin was found in the literature
search. The provided values are estimates based on typical chemical shifts for allyltin

compounds.

119Sn NMR Data

The tin-119 NMR spectrum is highly sensitive to the coordination environment of the tin atom.

Table 3: 119Sn NMR Spectroscopic Data for Tetraallyltin
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Nucleus Chemical Shift (6, ppm)

119G ~-10to -30

Note: No specific experimental 11°Sn NMR data for tetraallyltin was found in the literature
search. The provided value is an estimate based on the chemical shifts of other tetraalkyltin

compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by their
characteristic vibrational frequencies. For tetraallyltin, the IR spectrum will be dominated by

absorptions from the allyl groups.

Table 4: Characteristic IR Absorption Bands for Tetraallyltin

Vibrational Mode Wavenumber (cm~2) Intensity
C-H stretch (sp2 C-H) 3080 - 3010 Medium
C-H stretch (sp?® C-H) 2980 - 2850 Medium
C=C stretch 1645 - 1620 Medium
CHz wag (out-of-plane) 990 - 910 Strong
CH bend (out-of-plane) 915 - 890 Strong

Note: While a product specification sheet indicated that the IR spectrum of tetraallyltin
"Conforms to Structure,” specific peak assignments were not provided. The wavenumbers
listed are typical for the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, allowing for the determination of its molecular weight and fragmentation pathways.
The mass spectrum of tetraallyltin is expected to show a molecular ion peak and characteristic
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fragments resulting from the loss of allyl groups. The fragmentation of tetraallyltin has been
reported by Chambers, Glocking, and Weston in 1967.[1]

Table 5: Expected Mass Spectrometry Fragmentation for Tetraallyltin

mlz lon

284 [Sn(CsHs)4]*™ (Molecular ion)
243 [Sn(CsHs)s]*

202 [Sn(CsHs)2]*

161 [Sn(CsHs)]*

120 [Sn]*

Note: The relative abundances of these peaks were not detailed in the available search results.
The fragmentation pattern is dominated by the successive loss of allyl radicals.

Experimental Protocols

The following sections provide detailed, generalized methodologies for obtaining the

spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes
for H, 13C, and 1°Sn nuclei.

Sample Preparation:

» Dissolve approximately 10-20 mg of tetraallyltin in 0.6-0.7 mL of a suitable deuterated
solvent (e.g., chloroform-d, benzene-ds).

e Transfer the solution to a 5 mm NMR tube.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (6 = 0.00 ppm for *H and 13C). For 11°Sn NMR, an external standard of
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tetramethyltin (& = 0.00 ppm) is often used.
Data Acquisition:

e 1H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters
include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of
scans to achieve a good signal-to-noise ratio.

e 13C NMR: Acquire a proton-decoupled 13C spectrum to obtain singlets for each unique
carbon. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are
typically required compared to *H NMR due to the lower natural abundance of 13C.

e 11950 NMR: Acquire a proton-decoupled 1*°Sn spectrum. Due to the wide chemical shift
range of tin, a broad spectral width should be used. The receptivity of 11°Sn is relatively
good, but a sufficient number of scans should be acquired.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

Sample Preparation (Neat Liquid):

e Place a drop of neat tetraallyltin onto a salt plate (e.g., NaCl or KBr).

e Place a second salt plate on top of the first to create a thin liquid film.

e Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

e Record a background spectrum of the clean, empty salt plates.

e Record the sample spectrum over the desired range (typically 4000-400 cm™1).

e The final spectrum is obtained by ratioing the sample spectrum against the background
spectrum.

Mass Spectrometry
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Instrumentation: A mass spectrometer, for example, one equipped with an electron ionization
(El) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Introduction:

o For a volatile liquid like tetraallyltin, direct injection via a heated probe or introduction
through a gas chromatograph (GC-MS) is suitable.

 If using GC-MS, a dilute solution of tetraallyltin in a volatile organic solvent (e.g., hexane) is
prepared and injected into the GC.

Data Acquisition (EI-MS):

The sample is vaporized and enters the ion source.

e The vaporized molecules are bombarded with a beam of electrons (typically at 70 eV),
causing ionization and fragmentation.

e The resulting ions are accelerated and separated by the mass analyzer based on their mass-
to-charge ratio (m/z).

e A mass spectrum is generated by plotting the relative intensity of the ions as a function of
their m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of an organometallic compound like tetraallyltin.
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A general workflow for the spectroscopic analysis of tetraallyltin.

This guide provides a foundational understanding of the spectroscopic characteristics of
tetraallyltin. For researchers engaged in work with this compound, it is recommended to
consult the primary literature for more detailed and specific experimental data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Mass spectra of organo-stannanes and -plumbanes - Journal of the Chemical Society A:
Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

 To cite this document: BenchChem. [Spectroscopic Profile of Tetraallyltin: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360086#spectroscopic-data-of-tetraallyltin-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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